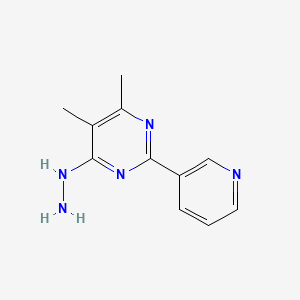

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine

Description

Properties

IUPAC Name |

(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-4-3-5-13-6-9/h3-6H,12H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTLMRBCRJEOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1NN)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyridine and pyrimidine precursors. One common method involves the reaction of 3-acetylpyridine with hydrazine hydrate under reflux conditions to form the hydrazone intermediate. This intermediate is then cyclized with a suitable diketone, such as acetylacetone, under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Piperidine derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential as an anticancer or antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyridine and pyrimidine rings can interact with aromatic residues in the active site of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Analgesic Activity: The presence of electron-donating groups (e.g., p-dimethylaminophenyl in IIh) at the 4-position correlates with enhanced analgesic activity (70.32%) compared to electron-withdrawing groups (e.g., p-chlorophenyl in IIe, 57.08%) .

Impact of Heterocyclic Moieties :

- The pyridin-3-yl group in the target compound contrasts with phenyl or coumarin substituents in other DHPMs. Pyridine’s nitrogen atom could improve solubility or target-binding specificity compared to purely aromatic systems .

Hydrogen-Bonding and Crystallography: The hydrazinylidene group introduces N–H donors, likely forming robust hydrogen-bonding networks in crystalline states, as observed in Etter’s graph-set analysis . This property may enhance stability or influence pharmacokinetics.

Antimicrobial and Enzyme Inhibition: 1,6-Dihydropyrimidines with quinolone-like substituents exhibit DNA gyrase inhibition, a mechanism shared with fluoroquinolone antibiotics . The target compound’s methyl and pyridinyl groups may sterically hinder similar interactions, necessitating structural optimization for antimicrobial applications.

Biological Activity

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 215.25 g/mol. The compound features a hydrazinylidene group linked to a pyrimidine core substituted with a pyridine moiety. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| SMILES | CC1=C(N=C(N=C1NN)C2=CC=CC=N2) |

| InChI | InChI=1S/C11H13N5/c1-7... |

Antimicrobial Activity

Research has indicated that derivatives of hydrazinylidene-pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). One study reported minimum inhibitory concentration (MIC) values of 2 μg/mL against both bacteria for similar compounds . Although specific data for 4-hydrazinylidene derivatives is limited, the structural similarities suggest potential activity.

Antifungal Activity

A series of compounds structurally related to 4-hydrazinylidene derivatives have been tested for antifungal activity. Notably, compounds designed as pyruvate dehydrogenase complex E1 inhibitors demonstrated strong inhibition against several phytopathogenic fungi at concentrations around 50 μg/mL, achieving over 80% inhibition in mycelial growth . While direct studies on the target compound are scarce, these findings suggest a promising avenue for antifungal applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of hydrazone derivatives, which share structural features with 4-hydrazinylidene compounds. The following table summarizes key findings related to the antimicrobial activity of similar compounds:

| Compound ID | Structure Description | MRSA MIC (μg/mL) | VRE MIC (μg/mL) |

|---|---|---|---|

| Compound 1 | Guanidine-based analogue | 2 | 2 |

| Compound 12 | Aminopyrimidine isostere with hydrazone linkage | 4 | >128 |

| Compound 23 | Methyl-substituted hydrazone derivative | 8 | 64 |

These studies highlight the potential for modifying existing structures to enhance biological activity while reducing cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-3-yl)-1,4-dihydropyrimidine, and how can computational methods improve yield optimization?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving pyridine-3-carbaldehyde, hydrazine derivatives, and methyl-substituted dihydropyrimidine precursors. Computational reaction path search methods, such as quantum chemical calculations (e.g., DFT), can predict intermediates and transition states to identify energetically favorable pathways . Statistical experimental design (e.g., factorial or response surface methodology) should be applied to optimize reaction parameters (temperature, solvent, stoichiometry) while minimizing trial-and-error approaches . For example, a 3-factor Central Composite Design could reduce the number of experiments by 40% while mapping optimal yield conditions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm hydrazinylidene proton environments and pyridine ring substitution patterns.

- FT-IR : Detection of N-H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).

- HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).

- XRD : For crystalline phase identification (if applicable).

Cross-referencing with PubChem’s structural databases (e.g., InChI key validation) ensures consistency with known derivatives .

Q. How should researchers address stability challenges during storage and handling of this compound?

Methodological Answer: Stability studies under varying temperatures, humidity, and light exposure are essential. Store the compound in airtight, amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrazine oxidation or hydrolysis. Pre-experiment stability assays (e.g., TGA/DSC) can identify decomposition thresholds. Adherence to institutional chemical hygiene plans, including fume hood use and PPE protocols, is mandatory for safe handling .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer: The hydrazinylidene group acts as a nucleophile, enabling participation in Buchwald-Hartwig amination or [3+2] cycloadditions. Computational studies (e.g., NBO analysis) reveal charge distribution at the hydrazine moiety, guiding regioselectivity predictions. Kinetic isotope effect (KIE) experiments and in-situ FT-IR monitoring can validate proposed intermediates . For example, KIE >1 suggests bond-breaking in the rate-determining step.

Q. How can advanced statistical methods resolve contradictions in catalytic activity data across different studies?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand decomposition). Apply multivariate analysis (PCA or PLS regression) to isolate dominant factors. For instance, a PCA biplot might reveal that solvent polarity (logP) and catalyst loading explain 85% of variance in activity. Reproducibility protocols, such as round-robin testing across labs, are critical to distinguish systemic vs. stochastic errors .

Q. What strategies are effective for integrating this compound into heterogeneous catalytic systems (e.g., MOFs or zeolites)?

Methodological Answer: Immobilization via post-synthetic modification (PSM) or covalent grafting requires compatibility studies. For MOFs, assess pore size (>6 Å for pyridine ring accommodation) and surface functional groups (e.g., –COOH for amide bonding). BET surface area analysis and DRIFT spectroscopy confirm successful incorporation. Testing under flow reactor conditions (e.g., fixed-bed setups) evaluates long-term stability and leaching resistance .

Q. How can machine learning (ML) models accelerate the discovery of derivatives with enhanced bioactivity or photophysical properties?

Methodological Answer: Train ML models (e.g., random forest or neural networks) on datasets combining structural descriptors (Morgan fingerprints, QSAR parameters) and experimental outcomes (e.g., IC₅₀, fluorescence quantum yield). Active learning loops prioritize high-potential derivatives for synthesis, reducing resource expenditure. For photophysical optimization, TD-DFT calculations paired with ML-predicted absorption maxima (λmax) enable rapid screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.